molecular formula C13H15N3O5 B2581049 N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941945-90-0

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2581049
CAS No.: 941945-90-0
M. Wt: 293.279
InChI Key: WURBYQFWLQULIL-UHFFFAOYSA-N
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Description

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a nitrophenyl group and a tetrahydrofuran moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction between oxalyl chloride and 3-nitroaniline forms the intermediate N1-(3-nitrophenyl)oxalamide.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under controlled conditions.

The reaction conditions typically include the use of an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents (e.g., dichloromethane or tetrahydrofuran), and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

Major Products

    Reduction: 3-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Tetrahydrofuran-2-ylmethylamine and 3-nitrobenzoic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating the interaction of nitrophenyl compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxalamide linkage provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-nitrophenyl)oxalamide:

    N1-(4-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide: Similar structure but with a different substitution pattern on the phenyl ring, which can affect its reactivity and biological activity.

Uniqueness

N1-(3-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the combination of the nitrophenyl group and the tetrahydrofuran moiety. This combination provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(14-8-11-5-2-6-21-11)13(18)15-9-3-1-4-10(7-9)16(19)20/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBYQFWLQULIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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